molecular formula C18H21N3OS B2702197 N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421456-03-2

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2702197
CAS No.: 1421456-03-2
M. Wt: 327.45
InChI Key: IWVYRUAWVCOSRT-UHFFFAOYSA-N
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Description

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-(pyridin-2-yl)piperidine-1-carboxamide
  • N-phenyl-4-((pyridin-3-ylthio)methyl)piperidine-1-carboxamide
  • N-phenyl-4-((pyridin-4-ylthio)methyl)piperidine-1-carboxamide

Uniqueness

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is unique due to its specific structural features, such as the position of the pyridine moiety and the presence of the thioether linkage.

Properties

IUPAC Name

N-phenyl-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(20-16-6-2-1-3-7-16)21-12-9-15(10-13-21)14-23-17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYRUAWVCOSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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